2-Ethyl-3-methylbutanoic acid
Overview
Description
2-Ethyl-3-methylbutanoic acid is an organic compound with the molecular formula C7H14O2. It is a branched-chain carboxylic acid, which means it contains a carboxyl group (-COOH) attached to a branched alkyl chain. This compound is known for its unique structure and properties, making it an interesting subject of study in organic chemistry.
Scientific Research Applications
2-Ethyl-3-methylbutanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
Target of Action
Similar compounds such as 2-methylbutanoic acid are known to react as typical carboxylic acids, forming amide, ester, anhydride, and chloride derivatives .
Mode of Action
It can be inferred from the behavior of similar compounds that it may undergo reactions typical of carboxylic acids .
Biochemical Pathways
It is known that similar compounds, such as 2-methylbutanoic acid, can participate in various biochemical reactions due to their carboxylic acid group .
Result of Action
It can be inferred from the behavior of similar compounds that it may participate in various biochemical reactions due to its carboxylic acid group .
Action Environment
It is known that similar compounds can be influenced by factors such as temperature and ph .
Biochemical Analysis
Biochemical Properties
2-Ethyl-3-methylbutanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can form amide, ester, anhydride, and chloride derivatives, which are essential in various metabolic pathways . The acid chloride derivative of this compound is commonly used as an intermediate to obtain other derivatives . These interactions are vital for the compound’s role in metabolic processes and its biochemical significance.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, impacting overall cellular function . These effects are crucial for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways . Additionally, its binding to certain proteins can modulate gene expression, influencing cellular processes at the molecular level. These mechanisms are essential for understanding how this compound exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Animal studies provide valuable insights into the compound’s pharmacokinetics and pharmacodynamics.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways are essential for the compound’s role in cellular physiology and its potential therapeutic applications. Understanding these pathways can provide insights into the compound’s biochemical significance and its impact on metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylbutanoic acid can be synthesized through various methods, including:
Oxidation of Alcohols: One common method involves the oxidation of 2-ethyl-3-methylbutanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 2-ethyl-3-methylbutanenitrile in the presence of a strong acid or base to yield the corresponding carboxylic acid.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of isobutylene followed by oxidation. This process involves the reaction of isobutylene with synthesis gas (a mixture of hydrogen and carbon monoxide) to form isovaleraldehyde, which is then oxidized to produce the desired carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: It can be further oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can react with alcohols to form esters in the presence of an acid catalyst (Fischer esterification).
Amidation: It can react with amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4).
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Amidation: Amines and heat.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: 2-Ethyl-3-methylbutanol.
Esterification: Esters such as 2-ethyl-3-methylbutanoate.
Amidation: Amides such as 2-ethyl-3-methylbutanamide.
Comparison with Similar Compounds
2-Ethyl-3-methylbutanoic acid can be compared with other similar carboxylic acids, such as:
3-Methylbutanoic acid:
2-Methylbutanoic acid: It has a similar structure but lacks the ethyl group at the third carbon.
Butanoic acid: A straight-chain carboxylic acid without any branching.
Uniqueness: The presence of both an ethyl and a methyl group on the butanoic acid backbone gives this compound unique steric and electronic properties, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-ethyl-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCPTWKSNPIJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449494 | |
Record name | 2-ETHYL-3-METHYLBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32444-32-9 | |
Record name | 2-ETHYL-3-METHYLBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.